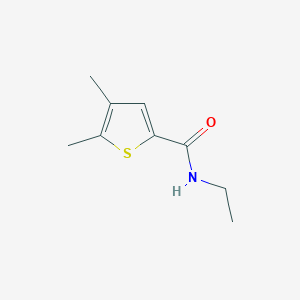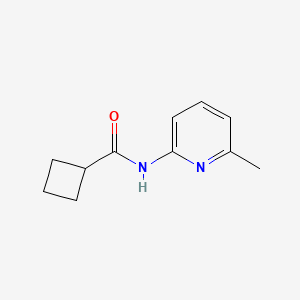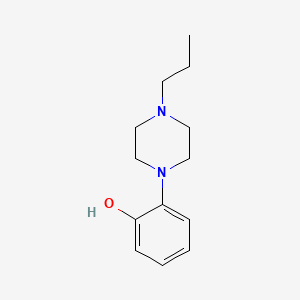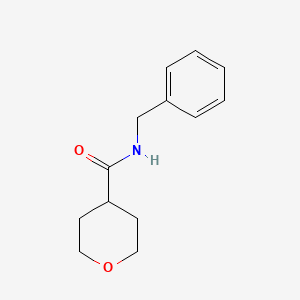
N-benzyloxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyloxane-4-carboxamide, also known as Z-DEVD-FMK, is a small molecule inhibitor that has been widely used in scientific research. It is a reversible inhibitor of caspase-3, a key enzyme in the process of apoptosis, or programmed cell death. Z-DEVD-FMK has been shown to have many advantages in laboratory experiments, including high specificity, low toxicity, and ease of use.
Wissenschaftliche Forschungsanwendungen
N-benzyloxane-4-carboxamide has been widely used in scientific research, particularly in the study of apoptosis. It has been shown to be a potent inhibitor of caspase-3, which is a key enzyme in the apoptotic pathway. N-benzyloxane-4-carboxamide has been used to study the role of caspase-3 in various biological processes, including cancer, neurodegenerative diseases, and inflammation.
Wirkmechanismus
N-benzyloxane-4-carboxamide works by irreversibly binding to the active site of caspase-3, preventing the enzyme from cleaving its substrates and initiating the apoptotic process. This inhibition of caspase-3 activity leads to the suppression of apoptosis and the promotion of cell survival.
Biochemical and Physiological Effects:
N-benzyloxane-4-carboxamide has been shown to have many biochemical and physiological effects. In addition to its role in apoptosis, N-benzyloxane-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the severity of inflammation in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyloxane-4-carboxamide has several advantages for laboratory experiments. It is a reversible inhibitor of caspase-3, which allows for the study of the effects of caspase-3 inhibition on various biological processes. It is also highly specific for caspase-3, which reduces the likelihood of off-target effects. Additionally, N-benzyloxane-4-carboxamide has low toxicity and is easy to use.
However, there are also some limitations to the use of N-benzyloxane-4-carboxamide in laboratory experiments. It is important to note that N-benzyloxane-4-carboxamide is a small molecule inhibitor and may not accurately reflect the effects of genetic inhibition of caspase-3. Additionally, the effects of N-benzyloxane-4-carboxamide on other caspases or enzymes may need to be considered in some experiments.
Zukünftige Richtungen
There are many potential future directions for the use of N-benzyloxane-4-carboxamide in scientific research. One potential area of research is the study of the role of caspase-3 in cancer progression and the development of new cancer therapies. Additionally, the use of N-benzyloxane-4-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of ongoing research. Finally, the development of new inhibitors of caspase-3 based on the structure of N-benzyloxane-4-carboxamide may lead to the development of more potent and specific inhibitors with improved therapeutic potential.
Conclusion:
In conclusion, N-benzyloxane-4-carboxamide, or N-benzyloxane-4-carboxamide, is a small molecule inhibitor of caspase-3 that has been widely used in scientific research. It has many advantages, including high specificity, low toxicity, and ease of use. N-benzyloxane-4-carboxamide has been shown to have many potential applications in the study of apoptosis, cancer, inflammation, and neurodegenerative diseases. While there are some limitations to the use of N-benzyloxane-4-carboxamide in laboratory experiments, its many advantages make it a valuable tool for scientific research.
Synthesemethoden
The synthesis of N-benzyloxane-4-carboxamide involves the reaction of benzyloxycarbonyl chloride with N-carbobenzyloxy-L-aspartic acid anhydride, followed by the addition of N-methylmorpholine and N-benzyloxycarbonyl-L-aspartic acid. The resulting product is then treated with hydrogen fluoride to remove the benzyloxycarbonyl group, producing N-benzyloxane-4-carboxamide.
Eigenschaften
IUPAC Name |
N-benzyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(12-6-8-16-9-7-12)14-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPBITSDLWAZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyloxane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



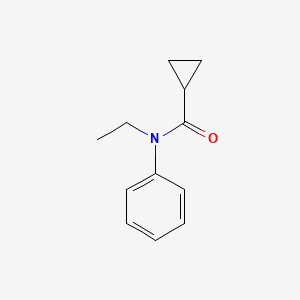
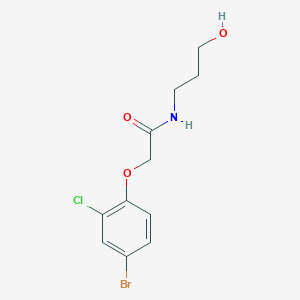
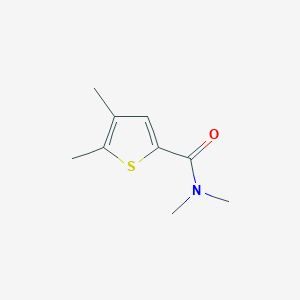
![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)


